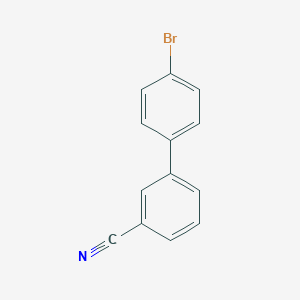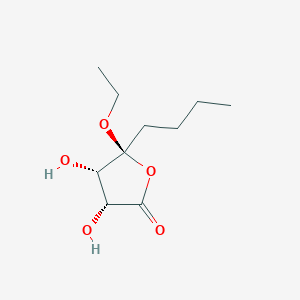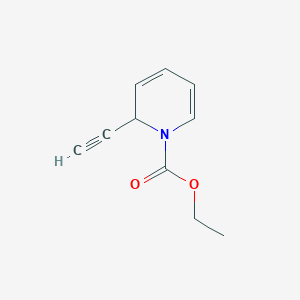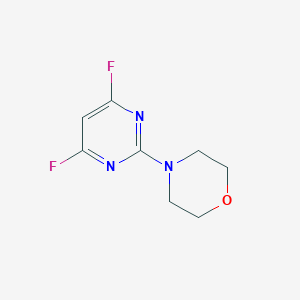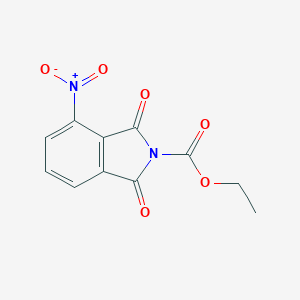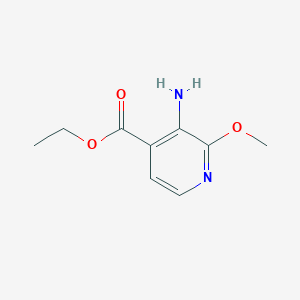
Ethyl 3-amino-2-methoxypyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-methoxypyridine-4-carboxylate, also known as EAMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and medical research. This compound is a pyridine derivative and has a molecular formula of C9H12N2O3.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-2-methoxypyridine-4-carboxylate is not fully understood. However, it is believed that Ethyl 3-amino-2-methoxypyridine-4-carboxylate acts by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, which can help prevent neuronal cell death.
Effets Biochimiques Et Physiologiques
Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Ethyl 3-amino-2-methoxypyridine-4-carboxylate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been shown to have analgesic properties, which can help reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 3-amino-2-methoxypyridine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using Ethyl 3-amino-2-methoxypyridine-4-carboxylate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethyl 3-amino-2-methoxypyridine-4-carboxylate. One area of interest is studying its potential use in the treatment of cancer. Researchers can investigate the specific mechanisms by which Ethyl 3-amino-2-methoxypyridine-4-carboxylate inhibits the growth of cancer cells and explore its potential as a new cancer treatment. Another area of interest is studying its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Researchers can investigate the specific mechanisms by which Ethyl 3-amino-2-methoxypyridine-4-carboxylate prevents neuronal cell death and explore its potential as a new treatment for these diseases. Finally, researchers can explore the potential use of Ethyl 3-amino-2-methoxypyridine-4-carboxylate as an antioxidant and anti-inflammatory agent, which can have a wide range of applications in medicine and health.
Méthodes De Synthèse
The synthesis of Ethyl 3-amino-2-methoxypyridine-4-carboxylate involves the reaction of 3-amino-2-methoxypyridine-4-carboxylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is Ethyl 3-amino-2-methoxypyridine-4-carboxylate, which can be purified by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
Ethyl 3-amino-2-methoxypyridine-4-carboxylate has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing neuronal cell death in the brain.
Propriétés
Numéro CAS |
175965-77-2 |
|---|---|
Nom du produit |
Ethyl 3-amino-2-methoxypyridine-4-carboxylate |
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
ethyl 3-amino-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3,10H2,1-2H3 |
Clé InChI |
FHTIPCAYTZJIIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=NC=C1)OC)N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



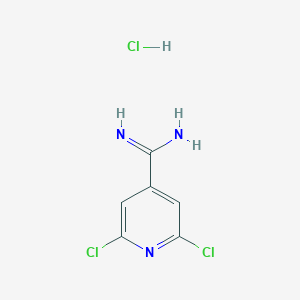


![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)



